1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone is a chemical compound with significant relevance in pharmaceutical chemistry. It is primarily known as an intermediate in the synthesis of various pharmaceuticals, notably Apixaban, an anticoagulant used to prevent blood clots. The compound's structure includes a pyridinone ring, which is crucial for its biological activity.
1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone falls under the category of heterocyclic compounds, specifically pyridinones. It is classified as an organic compound due to its carbon-based structure and contains nitrogen and chlorine atoms as part of its functional groups.
The synthesis of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone typically involves several key steps. One common method includes the reaction of 4-aminobenzaldehyde with chloroacetyl chloride in the presence of a base to form the corresponding chloro derivative. This can be followed by cyclization reactions that involve reducing agents or catalysts to facilitate the formation of the dihydropyridinone structure.
The synthesis may utilize solvents such as dimethylformamide or toluene under controlled temperature conditions (usually between 45°C to 110°C) and may require several hours for completion. Purification processes often involve crystallization or chromatography to isolate the desired product in high purity .
The molecular structure of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone features a pyridinone ring with an amino group and a chloro substituent at specific positions. The structural formula can be represented as follows:
Key structural data includes:
The compound participates in various chemical reactions typical for pyridinones, including nucleophilic substitutions and cyclization reactions. For instance, it can react with electrophiles due to the presence of the amino group, facilitating further functionalization.
In synthetic pathways involving this compound, reactions may include:
The mechanism of action for 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone primarily relates to its role as an intermediate in synthesizing Apixaban. It inhibits factor Xa in the coagulation cascade, leading to reduced thrombin generation and ultimately preventing clot formation.
Research indicates that compounds like Apixaban exhibit high selectivity towards factor Xa over other serine proteases involved in coagulation, making them effective anticoagulants .
1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of Apixaban, which is utilized for:
Additionally, this compound may find applications in research settings focused on anticoagulant development and related therapeutic areas .
The synthesis of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone (CAS: 1801881-15-1) relies on sequential functionalization of the dihydropyridinone scaffold. Industrial routes typically employ a two-step strategy starting from 1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone derivatives. The initial step involves nucleophilic substitution or electrophilic chlorination at the C3 position using chlorinating agents like POCl₃ or SOCl₂, yielding 3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. This is followed by catalytic reduction of the nitro group to the aniline functionality, typically using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere [8] [9].
Alternative routes leverage multicomponent reactions (MCRs), exploiting Meldrum’s acid, β-keto esters, and 4-nitrobenzaldehyde to assemble the pyridinone core. However, this method suffers from moderate yields (15–26%) due to competing decarboxylation pathways [10]. Recent optimizations using acetic acid as both solvent and catalyst achieve yields exceeding 70% by suppressing side reactions and enhancing cyclization kinetics [10].
Table 1: Key Synthetic Routes to the Target Compound
Starting Material | Key Steps | Intermediate | Yield |
---|---|---|---|
4-Nitroaniline | Acylation, cyclization | 1-(4-Nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | 65% |
4-Nitrobenzaldehyde | MCR with Meldrum’s acid/β-keto ester | 3-Unsubstituted dihydropyridinone | 26% (unopt.) |
3-Chloro-1-(4-nitrophenyl) derivative | Catalytic hydrogenation (Pd/C, H₂) | Target compound | 85–92% |
Catalysts critically govern efficiency in both cyclization and reduction steps. Homogeneous Pd complexes (e.g., Pd(PPh₃)₄) enable chemoselective nitro reduction in the presence of the C3-chloro group, achieving >95% conversion under mild conditions (25–50°C) [8]. For larger-scale operations, heterogeneous catalysts like Raney nickel offer cost advantages, though they require higher pressures (5–10 atm H₂) and exhibit sensitivity to trace sulfur impurities [9].
In pyridinone ring formation, Brønsted acid catalysts (e.g., p-TsOH or SiO₂-Pr-SO₃H) accelerate Knoevenagel-Michael-cyclocondensation sequences. SiO₂-Pr-SO₃H under solvent-free conditions delivers 78–93% yield within 30 minutes by minimizing decomposition pathways [10]. Enzymatic catalysts have also been explored for asymmetric synthesis, though applicability to chlorinated derivatives remains limited [10].
Solvent polarity and protic character profoundly influence reaction rates and purity. For nitro reduction:
Cyclization steps exhibit stark solvent dependence:
Table 2: Solvent Impact on Cyclization Reaction Efficiency
Solvent System | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|
Ethanol (reflux) | 6 hours | 15–26 | Low toxicity |
Acetic acid (reflux) | 2 hours | 70–85 | Accelerated decarboxylation |
Solvent-free (SiO₂-SO₃H) | 30 minutes | 78–93 | Minimal waste |
Water | 1 hour | 90–96* | Green solvent |
*For non-chlorinated analogs [10]
Transitioning laboratory synthesis to industrial production faces hurdles:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7